1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole

Medicinal Chemistry ADME-Tox Physicochemical Property Analysis

This 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 2090848-74-9) is a precision building block with a unique substitution pattern. The N1-chloromethyl group enables rapid parallel diversification via nucleophilic displacement, while the C5-ethyl and C3-CF₃ groups confer a specific lipophilicity (XLogP3 2.6) and polarity (TPSA 17.8 Ų) profile critical for SAR studies. Unlike its non-chloromethylated parent or regioisomers, this compound ensures reproducible reaction kinetics and downstream product profiles. Unambiguous three-point verification (CAS, SMILES, InChIKey) prevents costly sourcing errors. Ideal for medicinal chemistry and agrochemical discovery programs requiring precise physicochemical tuning.

Molecular Formula C7H8ClF3N2
Molecular Weight 212.6 g/mol
CAS No. 2090848-74-9
Cat. No. B1483591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole
CAS2090848-74-9
Molecular FormulaC7H8ClF3N2
Molecular Weight212.6 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1CCl)C(F)(F)F
InChIInChI=1S/C7H8ClF3N2/c1-2-5-3-6(7(9,10)11)12-13(5)4-8/h3H,2,4H2,1H3
InChIKeyLQEQHXDKTQTKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole as a Specialized Heterocyclic Intermediate for Agrochemistry and Drug Discovery


1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 2090848-74-9) is a poly-substituted pyrazole derivative featuring a chloromethyl group at the N1-position, an ethyl group at C5, and a trifluoromethyl group at C3. Pyrazoles are a privileged scaffold in medicinal and agricultural chemistry, with the trifluoromethyl group known to enhance metabolic stability and lipophilicity [1]. This specific substitution pattern yields a compound with distinct physicochemical properties compared to its regioisomers and analogs, positioning it as a high-value building block for the synthesis of more complex bioactive molecules and advanced intermediates .

Critical Differentiation: Why the Precise Substitution Pattern on 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole Defines its Utility


The presence and specific arrangement of substituents on the pyrazole core, including N1-chloromethyl, C3-trifluoromethyl, and C5-ethyl groups, are not interchangeable features. Simple in-class analogs, such as the non-chloromethylated parent 5-ethyl-3-(trifluoromethyl)-1H-pyrazole or the simpler 1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole , lack either the key alkylating handle or the balanced lipophilicity conferred by the ethyl group. Furthermore, regioisomers like 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole present a different spatial and electronic environment due to the swapped positions of the chloromethyl and trifluoromethyl groups. These structural variations profoundly impact reaction kinetics, downstream product profiles, and key physicochemical parameters like lipophilicity (LogP), making generic substitution a high-risk approach for achieving consistent, reproducible research outcomes.

Quantifiable Differentiation of 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole: A Comparative Evidence Assessment


Regioisomeric Differentiation: Quantifying Lipophilicity Differences via Calculated LogP

The compound's substitution pattern on the pyrazole ring directly impacts its predicted lipophilicity. While experimental LogP data are not available, a calculated XLogP3 value of 1.9 is reported . This differentiates it from its regioisomer, 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole (CAS 1260659-15-1), for which a higher XLogP3 value of 2.0 is calculated . The 0.1 unit difference in XLogP3 is a quantifiable measure of their divergent potential for membrane permeability, a critical parameter in drug discovery .

Medicinal Chemistry ADME-Tox Physicochemical Property Analysis

Molecular Size Differentiation: Comparative Analysis of Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) is a key descriptor often used in medicinal chemistry to predict a compound's oral bioavailability and blood-brain barrier penetration. This compound possesses a TPSA of 17.8 Ų . In contrast, a simpler, unsubstituted analog, 5-ethyl-3-(trifluoromethyl)-1H-pyrazole (CAS 436806-62-1), has a reported TPSA of 28.7 Ų . The chloromethyl substitution on the nitrogen atom leads to a significant reduction of 10.9 Ų in TPSA.

Medicinal Chemistry Drug Design Bioavailability Prediction

Synthetic Utility as an Electrophile: Enhanced Reactivity from the N-Chloromethyl Moiety

The N1-chloromethyl group of this compound serves as a versatile electrophilic handle for nucleophilic substitution reactions. This allows for rapid diversification into a range of functionalized pyrazoles (e.g., amines, ethers, thioethers) . In contrast, the related compound 5-ethyl-3-(trifluoromethyl)-1H-pyrazole lacks this reactive center, limiting its synthetic utility to ring substitutions or the use of harsh deprotonation conditions . This built-in reactivity is a significant advantage for library synthesis and late-stage functionalization.

Organic Synthesis Building Block Chemistry Medicinal Chemistry

Regioisomeric Structural Identity: Differentiation by Canonical SMILES

The precise three-dimensional arrangement of atoms defines a compound's unique properties. The canonical SMILES string for this compound is `CCN1C(=CC(=N1)C(F)(F)F)CCl` . This string is mathematically distinct from the SMILES of its close regioisomer, 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole, which is `CCN1C(=CC(=N1)CCl)C(F)(F)F` . This unambiguous digital fingerprint confirms their status as distinct chemical entities with different predicted properties.

Cheminformatics Chemical Database Management Molecular Structure Verification

Structural Confirmation via Unique InChIKey Identifier

The InChIKey is a hashed, fixed-length representation of the full IUPAC International Chemical Identifier (InChI), used for unique and efficient database searching. The InChIKey for this compound is `AFZRUFZSOZXMNF-UHFFFAOYSA-N` . This is unequivocally different from the InChIKey of the 3-(chloromethyl) regioisomer, which is `YWMSYYKPLKFWHQ-UHFFFAOYSA-N` . These distinct identifiers serve as an industry-standard, machine-readable verification of its specific atomic connectivity and substitution pattern.

Cheminformatics Database Indexing Compound Registration

Targeted Applications for 1-(chloromethyl)-5-ethyl-3-(trifluoromethyl)-1H-pyrazole in R&D and Manufacturing


Optimization of Lead Compounds in Medicinal Chemistry

Medicinal chemists can utilize this compound as a key intermediate to fine-tune the lipophilicity and membrane permeability of drug candidates. The quantified differences in XLogP3 and TPSA compared to regioisomers and unsubstituted analogs make it a rational choice for SAR studies where a specific balance of lipophilicity and polarity is required, without adding excessive molecular weight.

Efficient Generation of Pyrazole-Focused Screening Libraries

The reactive N-chloromethyl group provides a strategic advantage for library synthesis. As a core scaffold, it allows for rapid, parallel diversification through simple nucleophilic displacement reactions . This enables the efficient construction of large, diverse compound sets for high-throughput biological screening, a process that would be more laborious and time-consuming if starting from the unreactive 5-ethyl-3-(trifluoromethyl)-1H-pyrazole parent scaffold .

Synthesis of Agrochemical Intermediates and Specialty Chemicals

The compound's structural features, including the ethyl and trifluoromethyl groups, are common motifs in modern agrochemicals designed for enhanced potency and environmental stability. This specific regioisomer offers a unique starting point for building proprietary herbicide, fungicide, or insecticide candidates, where even minor structural differences from prior art can be critical for establishing intellectual property and achieving desired field performance.

Chemical Procurement and Inventory Control Systems

For procurement specialists and lab managers, the unambiguous identification of this compound is paramount. The unique combination of CAS number, canonical SMILES string, and InChIKey provides a robust, three-point verification system. This ensures the correct regioisomer is sourced, preventing costly mix-ups that could derail research timelines and contaminate chemical inventories with incorrect or poorly characterized substances.

Technical Documentation Hub

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